molecular formula C6H9BO3S B8738737 (2-Methoxy-5-methylthiophen-3-yl)boronic acid

(2-Methoxy-5-methylthiophen-3-yl)boronic acid

Cat. No.: B8738737
M. Wt: 172.01 g/mol
InChI Key: OXVHADODDLWCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-5-methylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H9BO3S

Molecular Weight

172.01 g/mol

IUPAC Name

(2-methoxy-5-methylthiophen-3-yl)boronic acid

InChI

InChI=1S/C6H9BO3S/c1-4-3-5(7(8)9)6(10-2)11-4/h3,8-9H,1-2H3

InChI Key

OXVHADODDLWCIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of halogenated thiophenes using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-5-methylthiophen-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting products. These substituents can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis .

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